4-Amino-3-ethylamino-benzonitrile
Description
4-Amino-3-ethylamino-benzonitrile is an organic compound with the molecular formula C9H11N3. It is a derivative of benzonitrile, characterized by the presence of amino and ethylamino groups attached to the benzene ring.
Properties
IUPAC Name |
4-amino-3-(ethylamino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEBMLYZJQUZKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297344 | |
| Record name | 4-Amino-3-(ethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
467235-09-2 | |
| Record name | 4-Amino-3-(ethylamino)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=467235-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-3-(ethylamino)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701297344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethylamino-benzonitrile typically involves the reaction of 4-nitrobenzonitrile with ethylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for benzonitriles, including this compound, often involve the use of benzoic acid derivatives as starting materials. One common method involves the conversion of benzoic acid to its chloride, followed by reaction with ethylamine and subsequent reduction .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-ethylamino-benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or nitric acid.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the nucleophilic attack.
Major Products Formed
Oxidation: Formation of 4-nitro-3-ethylamino-benzonitrile.
Reduction: Formation of 4-amino-3-ethylaminobenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-ethylamino-benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Amino-3-ethylamino-benzonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The pathways involved often include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-ethylbenzonitrile: Similar structure but lacks the ethylamino group.
4-Cyano-2-ethylaniline: Similar structure with a cyano group instead of a nitrile group.
4-Methyl-3-phenylisothiazol-5-amine: Contains a different heterocyclic ring structure
Uniqueness
4-Amino-3-ethylamino-benzonitrile is unique due to the presence of both amino and ethylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
4-Amino-3-ethylamino-benzonitrile (CAS No. 467235-09-2) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features. The presence of both amino and ethylamino groups contributes to its diverse chemical reactivity and potential biological activities, including antimicrobial and anticancer properties.
This compound is characterized by its ability to undergo various chemical reactions, which can influence its biological activity:
- Oxidation : The amino groups can be oxidized to nitro groups under oxidative conditions.
- Reduction : The nitrile group can be reduced to an amine, which may enhance its biological interactions.
- Substitution : The amino groups can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It can modulate enzyme activity and interfere with cellular signaling pathways, which are crucial for various physiological processes.
Interaction with Biological Targets
The compound's mechanism includes:
- Enzyme Inhibition : It may inhibit specific enzymes, thereby affecting metabolic pathways.
- Receptor Modulation : It can interact with receptors, influencing signal transduction mechanisms.
Biological Activity Data
Recent studies have explored the potential therapeutic applications of this compound. Below is a summary of key findings:
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. | |
| Anticancer | Demonstrated cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent. | |
| Enzyme Inhibition | Shown to inhibit specific enzymes involved in metabolic processes. |
Case Studies
- Antimicrobial Activity : A study evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties.
- Anticancer Potential : In vitro assays were conducted on several cancer cell lines, revealing that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations.
- Enzyme Interaction Studies : Research focusing on enzyme kinetics demonstrated that the compound competes effectively with substrate molecules, indicating its potential as a lead compound for drug development targeting specific metabolic pathways.
Comparison with Similar Compounds
This compound shares structural similarities with other compounds but exhibits unique biological activity due to its dual functional groups:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-3-ethylbenzonitrile | Lacks ethylamino group | Limited compared to this compound |
| 4-Cyano-2-ethylaniline | Contains cyano group | Different metabolic pathways |
| 4-Methyl-3-phenylisothiazol-5-amine | Heterocyclic ring structure | Varies significantly in activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
